molecular formula C7H6BrNO2S B2685008 2-Bromo-1-methylsulfanyl-4-nitrobenzene CAS No. 20735-01-7

2-Bromo-1-methylsulfanyl-4-nitrobenzene

Cat. No. B2685008
CAS RN: 20735-01-7
M. Wt: 248.09
InChI Key: PEIKFCQVYMNYBA-UHFFFAOYSA-N
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Description

2-Bromo-1-methylsulfanyl-4-nitrobenzene , also known by its chemical formula C7H6BrNO2S , is a synthetic organic compound. It belongs to the class of substituted nitrobenzenes and contains bromine, sulfur, and nitro functional groups. The molecular weight of this compound is approximately 248.1 g/mol .


Synthesis Analysis

The synthesis of 2-Bromo-1-methylsulfanyl-4-nitrobenzene involves introducing a bromine atom at the 2-position, a methylsulfanyl group at the 1-position, and a nitro group at the 4-position of the benzene ring. Specific synthetic routes may vary, but common methods include electrophilic aromatic substitution reactions using appropriate reagents .

properties

IUPAC Name

2-bromo-1-methylsulfanyl-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2S/c1-12-7-3-2-5(9(10)11)4-6(7)8/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEIKFCQVYMNYBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 25.7 g (120 mmol) 2-bromo-1-fluoro-4-nitrobenzene in 154 ml DMF is treated with 10.6 g (150 mmol) sodium thiomethylate and stirred for 5 hours at 60° C. The mixture is stirred at room temperature for 18 hours, again treated with 1.0 g sodium thiomethylate and stirred for a further 6 hours at 60° C. After cooling, the mixture is poured into ice-water and extracted with ethyl acetate (3×). The combined organic phases are washed with water, dried (Na2SO4), filtered and concentrated. The residue obtained is chromatographically purified (hexane/ethyl acetate 2:1). 20.4 g (82 mmol, corresponding to 70% of theor.) of the product is obtained.
Quantity
25.7 g
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step One
Name
Quantity
154 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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